4-Piperidinol, 1-ethyl-4-phenyl-, propionate, hydrochloride
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Overview
Description
4-Piperidinol, 1-ethyl-4-phenyl-, propionate, hydrochloride is a chemical compound with the molecular formula C16H24ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-ethyl-4-phenyl-, propionate, hydrochloride typically involves the reaction of 1-ethyl-4-phenylpiperidine with propionic acid under acidic conditions to form the propionate ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinol, 1-ethyl-4-phenyl-, propionate, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-piperidone derivatives.
Reduction: Formation of 4-piperidinol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-Piperidinol, 1-ethyl-4-phenyl-, propionate, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 4-Piperidinol, 1-ethyl-4-phenyl-, propionate, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4-piperidinol: A related compound with similar structural features but different functional groups.
4-Hydroxy-4-phenylpiperidine: Another piperidine derivative with hydroxyl and phenyl groups.
4-Piperidone: A ketone derivative of piperidine with distinct chemical properties.
Uniqueness
4-Piperidinol, 1-ethyl-4-phenyl-, propionate, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propionate ester and hydrochloride salt forms enhance its solubility and stability, making it suitable for various applications .
Properties
CAS No. |
101255-82-7 |
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Molecular Formula |
C16H24ClNO2 |
Molecular Weight |
297.82 g/mol |
IUPAC Name |
(1-ethyl-4-phenylpiperidin-4-yl) propanoate;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-15(18)19-16(14-8-6-5-7-9-14)10-12-17(4-2)13-11-16;/h5-9H,3-4,10-13H2,1-2H3;1H |
InChI Key |
QTVNDHWYBVBYJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CCN(CC1)CC)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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